![molecular formula C10H15NOS B1467231 {1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250911-90-0](/img/structure/B1467231.png)

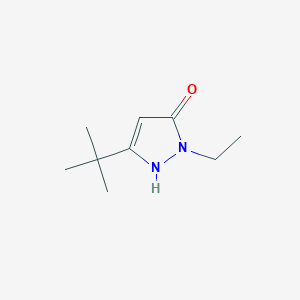

{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol

Übersicht

Beschreibung

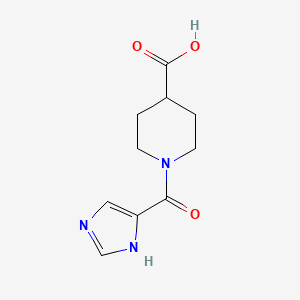

{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol, also known as 3-methylthiophen-3-ylpyrrolidine-1-methanol, is an organic compound that has a wide range of potential applications in scientific research. It has been studied for its potential as a synthetic intermediate and its ability to act as a catalyst for various reactions. It has also been investigated for its potential role in biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Chemosensors for Transition Metal Ions : A study by Gosavi-Mirkute et al. (2017) explored the use of similar compounds in detecting transition metal ions. Specifically, they investigated compounds with thiophen-2-yl groups for their ability to selectively identify Cu2+ ions in methanol or methanol–water mixtures (Gosavi-Mirkute et al., 2017).

Intermediates in Agrochemicals and Medicinal Compounds : Ghelfi et al. (2003) reported that reactions involving N-substituted pyrrolidinones, similar to the compound , yield products useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Structural Analyses in Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues : Research by Swamy et al. (2013) on isomorphous structures involving thiophen-2-yl methanone provides insight into the structural properties and disorder in such compounds, which could be relevant to understanding the structural characteristics of "{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol" (Swamy et al., 2013).

Optical and Electronic Properties : Al-Ansari (2016) conducted a study on the electronic absorption, excitation, and fluorescence properties of compounds similar to "{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol". This research can provide insights into the optical and electronic behavior of such compounds in various solvents (Al-Ansari, 2016).

Electrochromic Properties : A study by Variş et al. (2006) on the synthesis of similar thiophen-2-yl substituted polymers and their potential in electrochromic devices demonstrates the applicability of such compounds in electronic and optical devices (Variş et al., 2006).

Wirkmechanismus

- By blocking adenosine receptors, theophylline exerts several effects, including bronchodilation, increased heart rate, and stimulation of the central nervous system .

- Additionally, theophylline activates histone deacetylase , which may contribute to its anti-inflammatory effects .

Target of Action

Mode of Action

Biochemical Pathways

- Theophylline affects several pathways:

- Increased cAMP levels lead to bronchodilation. By blocking adenosine receptors, theophylline counteracts adenosine’s bronchoconstrictive effects. Theophylline’s anti-inflammatory properties may involve histone deacetylase activation .

Pharmacokinetics

- Theophylline is well-absorbed after oral administration. It distributes widely in tissues, including the lungs. Theophylline undergoes hepatic metabolism via cytochrome P450 enzymes (mainly CYP1A2). It is excreted primarily in urine. Factors like liver function, smoking, and drug interactions affect theophylline levels .

Result of Action

- Theophylline relaxes bronchial smooth muscles, improving airflow in conditions like asthma and COPD. Due to adenosine receptor blockade, theophylline can increase heart rate. Theophylline may cause mild central nervous system effects, such as alertness and insomnia .

Action Environment

- Theophylline’s efficacy and stability can be influenced by factors like smoking (which induces its metabolism), liver function, and drug interactions. Monitoring blood levels is crucial to maintain therapeutic efficacy while avoiding toxicity .

Eigenschaften

IUPAC Name |

[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-7-9-1-3-11(5-9)6-10-2-4-13-8-10/h2,4,8-9,12H,1,3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVTZZSMUDQTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

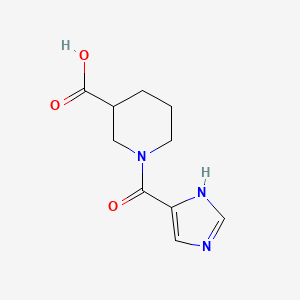

![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)

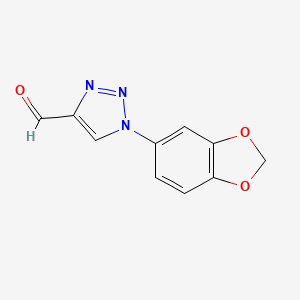

![1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467160.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)